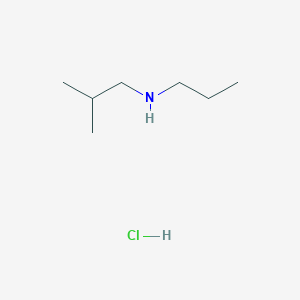
2-Methyl-N-propyl-1-propanamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isobutyl-N-propylamine Hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of propylamine, where the hydrogen atoms are substituted with isobutyl and propyl groups. This compound is typically used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Isobutyl-N-propylamine Hydrochloride can be synthesized through a reductive amination process. This involves the reaction of isobutylamine with propylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction is typically carried out in an organic solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
On an industrial scale, the production of N-Isobutyl-N-propylamine Hydrochloride involves the catalytic hydrogenation of the corresponding nitrile or imine intermediates. Catalysts such as nickel or palladium on carbon are commonly used to facilitate the hydrogenation process. The reaction is conducted under high pressure and temperature to achieve high yields and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
N-Isobutyl-N-propylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of amides and nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amines.
Aplicaciones Científicas De Investigación
N-Isobutyl-N-propylamine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Used in the production of agrochemicals, dyes, and polymers
Mecanismo De Acción
The mechanism of action of N-Isobutyl-N-propylamine Hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups on the nitrogen atom .
Comparación Con Compuestos Similares
Similar Compounds
- N-Isobutyl-N-isopropylamine Hydrochloride
- N-Methyl-N-propylamine Hydrochloride
- N-Ethyl-N-propylamine Hydrochloride
Uniqueness
N-Isobutyl-N-propylamine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions, making it valuable for specific applications in organic synthesis and industrial processes .
Propiedades
Fórmula molecular |
C7H18ClN |
|---|---|
Peso molecular |
151.68 g/mol |
Nombre IUPAC |
2-methyl-N-propylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H17N.ClH/c1-4-5-8-6-7(2)3;/h7-8H,4-6H2,1-3H3;1H |
Clave InChI |
IHFYRWBRFYFOPX-UHFFFAOYSA-N |
SMILES canónico |
CCCNCC(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


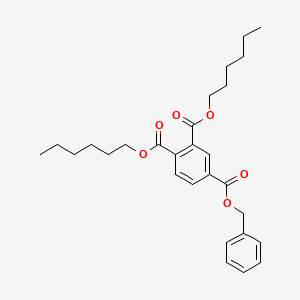

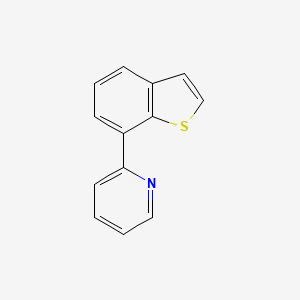
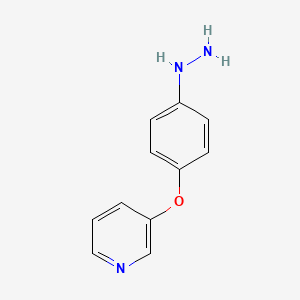
![4-[(2-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B13865987.png)



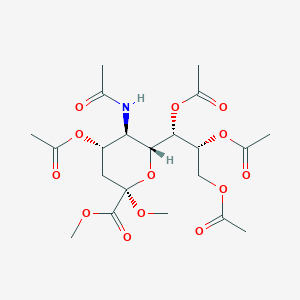



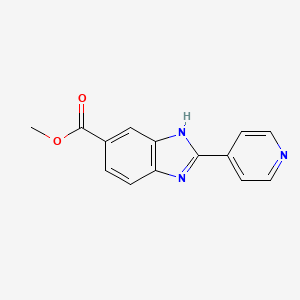
![[3-[(2,6-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13866054.png)
